N,N-dibutyl-4-methoxybenzamide
Description
N,N-Dibutyl-4-methoxybenzamide is a benzamide derivative characterized by a methoxy group (-OCH₃) at the para position of the benzene ring and two n-butyl groups attached to the nitrogen atom of the amide moiety. Benzamides are widely studied for their roles in organic synthesis, pharmaceuticals, and materials science due to their tunable electronic and steric effects .
Properties
IUPAC Name |
N,N-dibutyl-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-4-6-12-17(13-7-5-2)16(18)14-8-10-15(19-3)11-9-14/h8-11H,4-7,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPLHXDDNOKVTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366747 | |
| Record name | Benzamide, N,N-dibutyl-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349396-16-3 | |
| Record name | Benzamide, N,N-dibutyl-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibutyl-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with dibutylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions: N,N-dibutyl-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under suitable conditions.
Major Products:
Oxidation: Formation of 4-hydroxybenzamide derivatives.
Reduction: Formation of N,N-dibutyl-4-methoxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the reagent used.
Scientific Research Applications
N,N-dibutyl-4-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N,N-dibutyl-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
- 4-Methoxy-N-methylbenzamide (C₉H₁₁NO₂): Substituents: A single methyl group on the amide nitrogen and a para-methoxy group. Structural Data: The dihedral angle between the amide group and the benzene ring is 10.6°, facilitating intermolecular N–H⋯O hydrogen bonds and C–H⋯O interactions in the crystal lattice . Key Difference: The absence of bulky alkyl groups (e.g., dibutyl) reduces steric hindrance compared to N,N-dibutyl-4-methoxybenzamide.
- 4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB): Substituents: A bromine atom on the benzene ring and a nitro group on the aniline moiety. Structural Data: Exhibits two molecules per asymmetric unit in crystallographic studies, with planar amide groups . Key Difference: Electron-withdrawing groups (Br, NO₂) enhance electrophilic reactivity, unlike the electron-donating methoxy and alkyl groups in this compound.
- 4-tert-Butyl-N-(4-methoxyphenyl)benzamide: Substituents: A tert-butyl group on the benzene ring and a methoxyphenyl amide.
Physicochemical Properties
- Solubility :
- Hydrogen Bonding :
- N–H⋯O interactions dominate in 4-Methoxy-N-methylbenzamide, while N,N-dibutyl substitution in the target compound may limit hydrogen bonding due to steric shielding of the amide N–H .
Biological Activity
N,N-dibutyl-4-methoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including antimicrobial, antioxidant, anti-inflammatory, and analgesic properties, supported by research findings and case studies.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes a methoxy group and dibutyl substituents. Its chemical formula is , and it is classified as an amide derivative of 4-methoxybenzoic acid. The structure contributes to its solubility and reactivity, making it a valuable compound for various applications in biological research.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives of benzamides, it was found to effectively inhibit the growth of several pathogenic microorganisms. The mechanism of action involves the disruption of microbial cell membranes, leading to cell lysis and death.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Antioxidant Properties
This compound has also been investigated for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related cellular damage. In vitro studies demonstrated that this compound effectively scavenges free radicals, contributing to its potential protective effects against oxidative stress.
Case Study: Antioxidant Activity Assessment
In one study, the antioxidant capacity of this compound was evaluated using the DPPH assay. The compound showed a significant reduction in DPPH radical concentration, indicating strong antioxidant activity comparable to standard antioxidants like ascorbic acid.
Anti-inflammatory and Analgesic Effects
The anti-inflammatory properties of this compound have been attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Research has shown that it can reduce inflammation in animal models, suggesting potential therapeutic applications for conditions like arthritis.
Table 2: Anti-inflammatory Effects in Animal Models
| Model | Treatment Dose | Observed Effect | Reference |
|---|---|---|---|
| Carrageenan-induced paw edema | 50 mg/kg | Significant reduction in edema | |
| Complete Freund's Adjuvant | 100 mg/kg | Decreased levels of TNF-α and IL-6 |
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to inflammation and microbial metabolism.
- Receptor Modulation : Interaction with cellular receptors can modulate signaling pathways associated with pain and inflammation.
- Radical Scavenging : The methoxy group enhances the compound's ability to donate hydrogen atoms to free radicals, thus neutralizing them.
Q & A
Q. What are the recommended protocols for synthesizing N,N-dibutyl-4-methoxybenzamide with high purity?
- Methodological Answer : The synthesis typically involves coupling 4-methoxybenzoic acid with dibutylamine using a carbodiimide coupling agent (e.g., dicyclohexylcarbodiimide, DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). Key steps include:
Activating the carboxylic acid group of 4-methoxybenzoic acid with DCC to form an intermediate reactive ester.
Reacting the ester with dibutylamine to form the amide bond.
Purification via column chromatography or recrystallization to isolate the product.
Hazard analysis must precede synthesis, focusing on handling reactive intermediates and solvents (e.g., dichloromethane) .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : Confirm substituent positions (e.g., methoxy at C4, dibutyl groups on the amide nitrogen).
- IR Spectroscopy : Verify amide C=O stretch (~1650–1680 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹).
- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns.
- HPLC : Assess purity (>95% recommended for biological assays).
Reference PubChem and NIST databases for spectral comparisons .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : Conduct a pre-experiment hazard assessment, including:
- Mutagenicity Screening : Ames testing (if uncharacterized) to evaluate genotoxicity risks.
- PPE : Use nitrile gloves, lab coats, and fume hoods for ventilation.
- Storage : Store in airtight containers away from heat, as some benzamides decompose upon heating .
Follow guidelines from Prudent Practices in the Laboratory for waste disposal .
Advanced Research Questions
Q. What strategies resolve contradictory biological activity data for benzamide derivatives like this compound?
- Methodological Answer : Address discrepancies through:
- Systematic SAR Studies : Vary substituents (e.g., methoxy position, alkyl chain length) to isolate activity drivers. For example, 4-methoxy analogs often show enhanced membrane permeability compared to 2-methoxy derivatives .
- Dose-Response Curves : Ensure assays cover a broad concentration range (e.g., 1 nM–100 µM) to identify true efficacy vs. cytotoxicity.
- Orthogonal Assays : Validate results using multiple techniques (e.g., enzyme inhibition + cellular proliferation assays) .
Q. How to design experiments to study the metabolic stability of this compound?
- Methodological Answer : Use in vitro models to assess metabolic pathways:
Liver Microsomal Assays : Incubate the compound with cytochrome P450 enzymes to identify major metabolites via LC-MS.
Plasma Stability Tests : Monitor degradation in human or rodent plasma over 24 hours.
Computational Prediction : Apply QSAR models to predict sites of oxidation (e.g., methoxy demethylation, alkyl chain hydroxylation) .
Q. What computational methods predict the binding affinity of this compound with biological targets?
- Methodological Answer : Combine:
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases, GPCRs).
- MD Simulations : Perform 100-ns trajectories to assess binding stability and conformational changes.
- Free Energy Calculations : Apply MM-GBSA to estimate binding free energies.
Compare results with structurally similar compounds (e.g., 4-methoxy-N,3,5-trimethylbenzamide) to validate predictions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
